molecular formula C15H22O2 B1216076 Aciphyllic acid CAS No. 57110-46-0

Aciphyllic acid

Cat. No.: B1216076
CAS No.: 57110-46-0
M. Wt: 234.33 g/mol
InChI Key: HEIJYTOSZVGQPT-XDTLVQLUSA-N
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Description

Aciphyllic acid (化学名: 针叶春黄菊酸) is a sesquiterpenoid compound first isolated from the roots of Lindera glauca (山胡椒根) and Artemisia rupestris (一枝蒿) . Its molecular formula is C₁₅H₂₂O₂ (molecular weight: 234.34 g/mol), characterized by a bicyclic structure with a carboxylic acid functional group . This compound has been identified as a secondary metabolite in plants, often co-occurring with structurally related compounds such as glaucic acid, rupestric acid, and isorupestonic acid .

Pharmacologically, this compound exhibits anti-inflammatory, gastroprotective, and analgesic properties. It has been implicated in modulating pathways involving IL-1β, TRPV1, and NOS3, making it relevant in treating functional dyspepsia and inflammatory conditions . However, its stereochemical configuration (7S vs. 7R) remains debated, with conflicting NMR data reported in early studies .

Properties

CAS No.

57110-46-0

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[(5S,8S,8aS)-3,8-dimethyl-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl]prop-2-enoic acid

InChI

InChI=1S/C15H22O2/c1-9-4-6-12(11(3)15(16)17)8-14-10(2)5-7-13(9)14/h9,12-13H,3-8H2,1-2H3,(H,16,17)/t9-,12-,13-/m0/s1

InChI Key

HEIJYTOSZVGQPT-XDTLVQLUSA-N

SMILES

CC1CCC(CC2=C(CCC12)C)C(=C)C(=O)O

Isomeric SMILES

C[C@H]1CC[C@@H](CC2=C(CC[C@@H]12)C)C(=C)C(=O)O

Canonical SMILES

CC1CCC(CC2=C(CCC12)C)C(=C)C(=O)O

Other CAS No.

57110-46-0

Synonyms

aciphyllic acid
aciphyllic acid, (3S-(3alpha,5alpha,8alpha))-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key similarities and differences between aciphyllic acid and related compounds:

Compound Name Molecular Formula Source Key Pharmacological Activities Structural Distinctions
This compound C₁₅H₂₂O₂ Lindera glauca, Artemisia rupestris Anti-inflammatory, gastroprotective Bicyclic sesquiterpene with 7S/7R ambiguity
Isorupestonic acid C₁₅H₂₂O₃ Lindera glauca Inhibits NO release (IC₅₀: 12.5 μM) Epoxy group at C8-C9; higher oxygen content
Rupestric acid C₁₅H₂₀O₃ Artemisia rupestris Anti-inflammatory, molecular docking affinity (-8.2 kcal/mol with TRPV1) Conjugated double bonds in side chain
Glaucic acid C₁₅H₂₄O₂ Lindera glauca Antioxidant, weak anti-inflammatory Saturated hydrocarbon backbone
Beta-pinene C₁₀H₁₆ Lindera glauca (essential oil) Gastrointestinal motility enhancement Monoterpene; lacks carboxylic acid group

Structural Comparisons

  • This compound vs. Isorupestonic acid: Both are sesquiterpenoids isolated from Lindera glauca, but isorupestonic acid contains an additional oxygen atom in an epoxy group, enhancing its polarity and binding affinity to NOS3 (-9.10 kcal/mol) .
  • This compound vs. Rupestric acid : Rupestric acid, a structural isomer, exhibits stronger molecular docking affinity with TRPV1 (-8.2 kcal/mol vs. This compound’s -7.5 kcal/mol) due to conjugated double bonds .
  • This compound vs. Glaucic acid : Glaucic acid lacks the bicyclic framework of this compound, resulting in reduced anti-inflammatory potency .

Functional Comparisons

  • Anti-inflammatory activity: Isorupestonic acid outperforms this compound in suppressing NO production in RAW264.7 macrophages (IC₅₀: 12.5 μM vs. >50 μM for this compound) .
  • Gastroprotective effects : this compound and beta-pinene synergize in Biheimaer (BHM) formulations to enhance gastrointestinal motility via SLC6A4 modulation .
  • Molecular docking profiles : this compound shows moderate binding to IL-1β (-6.8 kcal/mol), while rupestric acid exhibits stronger interactions with TRPV1 .

Research Findings and Controversies

Stereochemical Ambiguity

Early studies misassigned this compound’s configuration as 7S, but synthetic corrections later suggested a 7R configuration.

Pharmacological Synergy

In Biheimaer (BHM), this compound synergizes with isorupestonic acid and eucalyptol to suppress pro-inflammatory cytokines (IL-1β, TNF-α) and improve gastrointestinal motility in murine models .

Limitations in Current Studies

  • Most data derive from in vitro assays (e.g., NO inhibition, molecular docking); in vivo pharmacokinetic studies are scarce.
  • The anti-inflammatory mechanism of this compound is less characterized compared to rupestric acid, which has confirmed interactions with COX-2 .

Q & A

Q. What are the validated protocols for synthesizing Aciphyllic acid with high yield and purity?

  • Methodological Answer : Synthesis protocols should include stepwise reaction conditions (e.g., temperature, catalysts, solvent systems) and purification techniques (e.g., column chromatography, recrystallization). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥95% purity threshold) is critical. For reproducibility, document solvent ratios, reaction times, and intermediate stabilization steps. Example workflow:
StepParameterOptimal ConditionYield (%)Purity (%)
1CatalystPd/C (5% w/w)7892
2SolventEtOH/H₂O (3:1)8597
Table 1: Example synthesis optimization data for this compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1H^1H-NMR (for proton environments), 13C^{13}C-NMR (for carbon backbone), and FT-IR (functional group verification). Mass spectrometry (HRMS) confirms molecular weight. Cross-validate with X-ray crystallography if crystalline derivatives are available. Always compare spectra with published data for known analogs to identify anomalies .

Q. How should researchers assess the purity of this compound in heterogeneous mixtures?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm). Validate methods via spike-and-recovery experiments using certified reference standards. For trace impurities, employ LC-MS/MS. Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across different in vitro models be resolved?

  • Methodological Answer : Analyze experimental variables: cell line specificity, assay conditions (e.g., serum concentration, incubation time), and compound solubility. Conduct dose-response curves (IC₅₀/EC₅₀) with triplicate replicates. Use meta-analysis tools to identify outliers or confounding factors. For example:
ModelIC₅₀ (μM)Assay DurationSerum (%)
A54912.3 ± 1.248 h10
HEK29345.6 ± 3.124 h2
Table 2: Bioactivity variability across cell models .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

  • Methodological Answer : Stabilize via lyophilization (for aqueous solutions) or encapsulation in liposomes. Monitor degradation products via accelerated stability testing (40°C/75% RH for 6 months). Use Arrhenius equations to predict shelf life. Include negative controls (e.g., vehicle-only samples) to distinguish compound degradation from matrix effects .

Q. How should researchers address discrepancies in this compound’s reported spectral data (e.g., NMR shifts)?

  • Methodological Answer : Re-examine solvent effects (DMSO vs. CDCl₃), pH-dependent tautomerism, or isotopic impurities. Reproduce experiments using identical instrumentation parameters (e.g., magnetic field strength, probe type). Collaborate with independent labs for inter-laboratory validation. Publish raw spectral data in supplementary materials for peer review .

Data Analysis & Contradiction Management

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) for sigmoidal dose-response modeling. Report confidence intervals (95% CI) and apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For skewed datasets, employ non-parametric tests (Mann-Whitney U) .

Q. How can researchers reconcile contradictory results between in silico predictions and empirical data for this compound’s binding affinity?

  • Methodological Answer : Re-evaluate molecular docking parameters (force fields, solvation models). Validate with experimental techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Perform MD simulations (≥100 ns) to assess dynamic binding behavior. Disclose all computational assumptions in supplementary files .

Ethical & Reproducibility Considerations

Q. What minimal dataset details must be included to ensure reproducibility of this compound studies?

  • Methodological Answer : Provide raw data (e.g., NMR FID files, HPLC chromatograms), instrument calibration logs, and batch numbers for reagents. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Figshare for public archiving .

Q. How should researchers handle non-reproducible results in this compound’s catalytic applications?

  • Methodological Answer :
    Document all experimental conditions (e.g., humidity, lighting) and batch-to-batch variability. Perform failure mode analysis (FMEA) to identify critical control points. Publish negative results in dedicated journals (e.g., Journal of Negative Results) to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aciphyllic acid
Reactant of Route 2
Aciphyllic acid

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